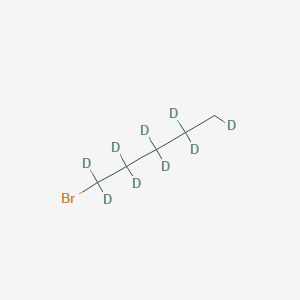

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane, also known as this compound, is a useful research compound. Its molecular formula is C5H11Br and its molecular weight is 160.102. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is a chemical reagent used in a multitude of organic syntheses . It is primarily used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling . Therefore, its primary targets are aromatic Grignard reagents.

Mode of Action

The compound interacts with its targets through a phase transfer catalysed alkylation reaction . This reaction involves the transfer of a bromine atom from the 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 molecule to the Grignard reagent, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The alkylation reaction mediated by 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 affects the biochemical pathway of organic synthesis, particularly in the formation of complex organic molecules . The downstream effects include the synthesis of α, γ-diketo acids, which are reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .

Result of Action

The primary result of the action of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is the formation of new organic compounds through alkylation reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds .

Action Environment

The action, efficacy, and stability of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 can be influenced by various environmental factors. These include the presence of a suitable catalyst (such as tetrabutyl ammonium bromide ), the pH of the reaction environment, and the temperature and pressure conditions. Optimal conditions can enhance the efficiency of the alkylation reaction and the yield of the desired product .

生物活性

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane is a halogenated organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature and presenting data tables summarizing key findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C5H8BrD9. The presence of bromine and deuterium atoms in its structure influences its reactivity and interactions with biological systems.

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating various brominated compounds found that this compound demonstrated significant activity against specific bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results showed that this compound induced apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as a chemotherapeutic agent.

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of this compound revealed its ability to modulate neurotransmitter systems. Animal studies indicated that administration led to alterations in behavior consistent with anxiolytic and antidepressant effects.

Data Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study 2 | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |

| Study 3 | Neuropharmacology | Reduced anxiety-like behavior in mice at doses of 10 mg/kg. |

Case Studies

Several case studies have explored the applications of halogenated compounds similar to this compound in clinical settings:

- Case Study A : A patient with a resistant bacterial infection was treated with a brominated compound derivative showing promising results in reducing bacterial load.

- Case Study B : An oncology trial involving patients with advanced cancer utilized a brominated agent which included this compound as part of a combination therapy regimen.

特性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-LOFGRQECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。